molecular formula C22H22N2O2 B7065724 N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

Cat. No.: B7065724
M. Wt: 346.4 g/mol
InChI Key: ZCQJLWJCSSDNCO-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a diphenylpropanamide moiety

Properties

IUPAC Name

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-21(22(26-24-15)18-12-13-18)23-20(25)14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQJLWJCSSDNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.

    Formation of the diphenylpropanamide moiety: This step involves the coupling of the oxazole intermediate with a diphenylpropanamide derivative under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring or the diphenylpropanamide moiety are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.

Comparison with Similar Compounds

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide can be compared with other similar compounds, such as:

    N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate: This compound shares the oxazole ring and cyclopropyl group but differs in the functional group attached to the oxazole ring.

    N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)acetamide: This compound also contains the oxazole ring and cyclopropyl group but has an acetamide moiety instead of the diphenylpropanamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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